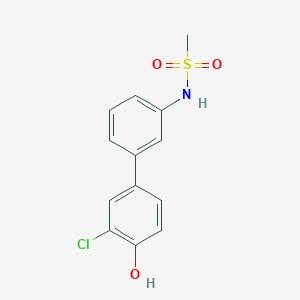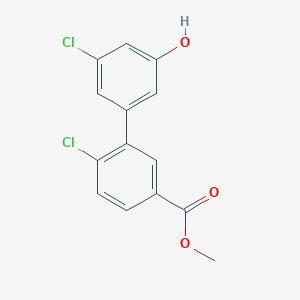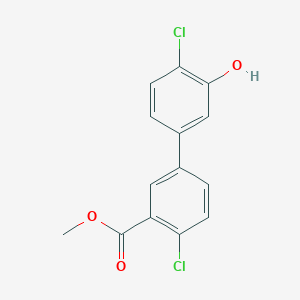
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MAPP) is a phenol derivative with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 110-112 °C and a molecular weight of 265.62 g/mol. 2C5MAPP is used as a reagent in organic synthesis and as a reactant in various biochemical and physiological studies. The compound has been extensively studied in recent years, due to its unique properties and potential applications in the scientific research field.
Wirkmechanismus
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is an electron-rich compound that can act as an electron-donor in redox reactions. The compound can also act as a Lewis acid, forming complexes with electron-rich molecules. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can act as a catalyst for the formation of polymers.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and antioxidant properties. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to possess anti-cancer and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a number of advantages for use in lab experiments. The compound is relatively inexpensive and readily available. In addition, the compound is highly soluble in a variety of organic solvents, making it easy to work with in the lab. The compound is also stable at room temperature, making it suitable for long-term storage.
One of the main limitations of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is its sensitivity to light. The compound can be easily degraded by exposure to light, making it unsuitable for experiments that require extended exposure to light. In addition, the compound is toxic and should be handled with care.
Zukünftige Richtungen
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of potential applications in the scientific research field. The compound could be used to develop new drugs and agrochemicals, as well as new materials for use in biotechnology and nanotechnology. The compound could also be used in the development of new catalysts and polymerization processes. In addition, the compound could be used to develop new methods for the synthesis of organic compounds. Finally, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% could be used in the development of new analytical methods for the detection and quantification of various compounds.
Synthesemethoden
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 2-chloro-5-methylphenol with 3-methylsulfonylaminophenol in the presence of an acid catalyst. The second step involves the conversion of the intermediate product to 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% by reaction with anhydrous sodium acetate. The overall yield of the reaction is typically >95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a reactant in various biochemical and physiological studies, and as a catalyst for the formation of polymers. The compound is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJACBZOBGAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686180 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1262001-88-6 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





